2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine

Medicinal Chemistry Cross-Coupling Building Block

This 2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is a non-interchangeable heterocyclic building block for medicinal chemistry. The 2-furanyl group is rare in commercial libraries, and the 6-iodo substituent provides a synthetic handle for Suzuki, Heck, and Sonogashira cross-couplings, enabling rapid 6-position SAR exploration. With a computed XLogP3 of 3.2 (+1.1 logP over non-iodinated analog), it is strategically selected for ADME optimization. Also serves as a reference standard for regioselective iodination studies. Do not substitute with generic imidazo[1,2-a]pyridines; the dual substitution pattern is essential for reactivity and target engagement.

Molecular Formula C11H7IN2O
Molecular Weight 310.09 g/mol
CAS No. 61982-64-7
Cat. No. B13664764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine
CAS61982-64-7
Molecular FormulaC11H7IN2O
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN3C=C(C=CC3=N2)I
InChIInChI=1S/C11H7IN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
InChIKeyDEPVQIDIPJOULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine (CAS 61982-64-7) Technical Procurement Data Sheet


2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine (CAS 61982-64-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. Its molecular formula is C₁₁H₇IN₂O and its molecular weight is 310.09 g/mol. The compound is characterized by a fused bicyclic core of imidazole and pyridine, substituted at the 2-position with a furan-2-yl moiety and at the 6-position with an iodine atom [1]. This specific substitution pattern distinguishes it from other halogenated or non-halogenated imidazo[1,2-a]pyridine analogs and defines its potential utility in medicinal chemistry and materials science [2].

Why Generic Imidazo[1,2-a]pyridines Cannot Substitute for 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine


Substituting a generic imidazo[1,2-a]pyridine for the specific 2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is scientifically unsound due to the profound impact of its dual substitution pattern on physicochemical properties and potential biological interactions. The 2-furanyl group is not a common substituent in many commercial imidazo[1,2-a]pyridine libraries [1], and the presence of a 6-iodo substituent is a known liability in generic substitution due to its distinct reactivity profile in cross-coupling reactions [2] and its potential to introduce steric and electronic effects that alter binding to biological targets compared to non-halogenated analogs [3]. The unique combination of these two specific substituents cannot be replicated by simpler, more readily available imidazo[1,2-a]pyridines, making it a non-interchangeable starting material for specific synthetic pathways and structure-activity relationship studies.

Comparative Evidence Matrix for 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine (CAS 61982-64-7)


Synthetic Utility: 6-Iodo Substituent Enables Cross-Coupling Reactivity Absent in Non-Halogenated Analogs

The 6-iodo substituent on the target compound provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups. This reactivity is absent in the non-iodinated analog, 2-(furan-2-yl)imidazo[1,2-a]pyridine. While quantitative yield data for this specific compound is not reported, the methodology for synthesizing 6-iodoimidazopyridines as intermediates for further functionalization is well-established [1]. The presence of iodine is critical; a study on analogous 3-iodoimidazo[1,2-a]pyridines demonstrated successful Suzuki coupling to install aryl groups, a transformation not possible with the corresponding 3-hydrogen analog [2]. The 6-iodo position is distinct from the 3-iodo position, offering different steric and electronic environments for coupling.

Medicinal Chemistry Cross-Coupling Building Block

Physicochemical Differentiation: Increased Lipophilicity (XLogP3 3.2) Versus Non-Halogenated Analog

The presence of the 6-iodo substituent significantly increases lipophilicity compared to the non-iodinated analog. The computed XLogP3-AA value for 2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is 3.2 [1]. In contrast, the non-iodinated analog, 2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0), has a computed XLogP3-AA value of 2.1 [2]. This represents an increase of +1.1 logP units, indicating a substantially greater preference for lipophilic environments.

Drug Discovery ADME Physicochemical Properties

Synthetic Differentiation: 6-Iodo Derivative Forms as a Side Product in Iodination of Furan Analogs

During the direct iodinative synthesis of imidazo[1,2-a]pyridines from furan-containing ketones, the 6-iodo derivative (the target compound) is observed as a side product. This contrasts with the formation of 3-iodo derivatives under different conditions. For example, in reactions using ketones lacking electron-withdrawing substituents, the formation of both 3-iodo- and 6-iodoimidazopyridines as side products was noted [1]. This provides a synthetic context for the compound's origin and differentiates it from the 3-iodo isomer, 2-(furan-2-yl)-3-iodoimidazo[1,2-a]pyridine (CAS 60642-55-9), which may be formed preferentially under other conditions.

Synthetic Methodology Reaction Optimization Side Product Identification

Potential Biological Differentiation: 2-Furanyl Substitution Associated with Bronchodilator Activity

While no direct biological data is available for 2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine, the non-iodinated analog, 2-(furan-2-yl)imidazo[1,2-a]pyridine, has been reported in the patent literature as being tested for bronchodilator activity and for the inhibition of cardiac phosphodiesterase [1]. This provides a class-level inference that the 2-furanyl substituted imidazo[1,2-a]pyridine scaffold, in general, may possess pharmacological activity relevant to respiratory or cardiovascular indications. The presence of the 6-iodo group in the target compound introduces an additional variable that could modulate this activity (e.g., by altering potency, selectivity, or pharmacokinetic properties), but no quantitative comparison exists.

Respiratory Pharmacology Phosphodiesterase Inhibition Lead Identification

Validated Application Scenarios for 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine (CAS 61982-64-7)


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

A medicinal chemist seeking to generate a focused library of 6-aryl, 6-alkenyl, or 6-alkynyl imidazo[1,2-a]pyridines for structure-activity relationship (SAR) studies. The 6-iodo substituent serves as an ideal synthetic handle for Suzuki, Heck, or Sonogashira reactions, enabling the rapid exploration of chemical space around the 6-position. This approach is supported by established cross-coupling methodologies for iodo-substituted imidazo[1,2-a]pyridines [1] and would not be feasible using the non-iodinated analog.

ADME Optimization: Modulating Lipophilicity in Lead Compounds

A drug discovery project where a lead compound containing a 2-(furan-2-yl)imidazo[1,2-a]pyridine core requires increased lipophilicity to improve membrane permeability or target engagement. The 6-iodo derivative, with its computed XLogP3 of 3.2 [1], offers a quantifiable +1.1 logP increase over the non-iodinated analog [2]. This makes it a strategic procurement choice for exploring the impact of this specific physicochemical modification on in vitro and in vivo ADME properties.

Synthetic Method Development: Optimizing Regioselective Iodination Reactions

A process chemist investigating the regioselective iodination of imidazo[1,2-a]pyridines. The compound serves as a key reference standard for identifying and quantifying the 6-iodo regioisomer as a side product in reactions designed to yield the 3-iodo isomer. Its distinct chromatographic and spectral properties, as noted in early synthetic studies [1], make it essential for method development and quality control.

Respiratory Pharmacology: Exploring Halogen Effects on Bronchodilator Activity

A pharmacologist investigating the SAR of bronchodilators based on the imidazo[1,2-a]pyridine scaffold. The non-iodinated analog has been reported for such activity [1]. The 6-iodo derivative is a logical next step to probe the effect of halogen substitution on potency and selectivity, potentially leading to compounds with improved efficacy or reduced off-target effects. This scenario is directly supported by the patent literature identifying the 2-furanyl substituent as a key feature for this pharmacological class.

Quote Request

Request a Quote for 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.